
1,1-bis(chloromethyl)silolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-bis(chloromethyl)silolane, also known as 1,1-bis(chloromethyl)silane, is an organosilicon compound that is widely used in the synthesis of organic molecules. It is an important precursor for the synthesis of organic molecules and is used in a variety of applications, such as in pharmaceuticals, cosmetics, and semiconductor technology. The compound is also used as a catalyst in the synthesis of organic molecules and in the production of polymers.
Applications De Recherche Scientifique
1,1-bis(chloromethyl)silolane(chloromethyl)silolane is widely used in scientific research applications, such as in the synthesis of organic molecules. It is used as a catalyst in the synthesis of organic molecules, and in the production of polymers. It is also used in the synthesis of pharmaceuticals, cosmetics, and semiconductor technology.
Mécanisme D'action
1,1-bis(chloromethyl)silolane(chloromethyl)silolane acts as a catalyst in the synthesis of organic molecules. The compound acts as a Lewis acid, which is able to stabilize the intermediate reaction products. This allows the reaction to proceed to completion more quickly and efficiently.
Biochemical and Physiological Effects
1,1-bis(chloromethyl)silolane(chloromethyl)silolane has no known biochemical or physiological effects. The compound is not toxic and does not interact with any known biochemical pathways or receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in laboratory experiments has several advantages. The compound is relatively inexpensive and widely available, and is easy to handle. The compound is also stable and does not react with most organic compounds. However, there are some limitations to the use of 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in laboratory experiments. The compound is highly reactive and can react with many organic compounds, including those containing hydroxyl, ester, and amide functional groups.
Orientations Futures
1,1-bis(chloromethyl)silolane(chloromethyl)silolane has many potential future applications. The compound could be used as a catalyst in the synthesis of pharmaceuticals, cosmetics, and semiconductor technology. It could also be used in the synthesis of polymers and other organic molecules. Additionally, the compound could be used in the development of new materials and in the synthesis of new molecules. Furthermore, the compound could be used in the development of new catalysts and in the development of new catalytic processes. Finally, the compound could be used in the development of new analytical techniques and in the development of new methods for the synthesis of organic molecules.
Méthodes De Synthèse
1,1-bis(chloromethyl)silolane(chloromethyl)silolane is synthesized from the reaction of trimethylsilanol with chloromethyl-magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, but can be carried out at higher temperatures for faster reaction rates. The reaction yields 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in high yields.
Propriétés
IUPAC Name |
1,1-bis(chloromethyl)silolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2Si/c7-5-9(6-8)3-1-2-4-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYCLJDQQJOVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si](C1)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(chloromethyl)-silacyclopentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)
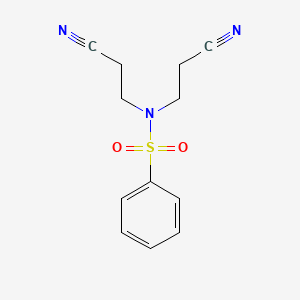


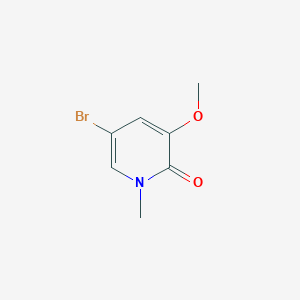
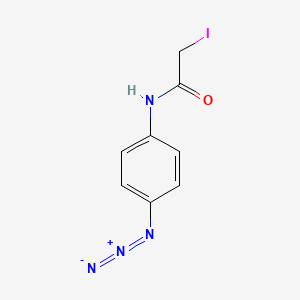
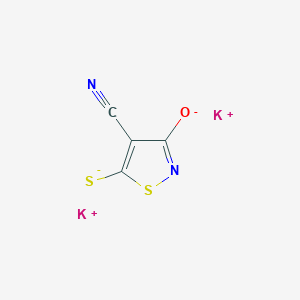

![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)
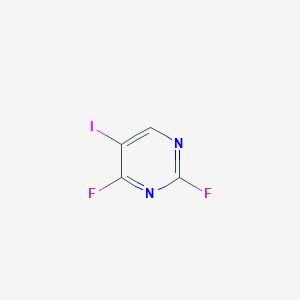
![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)